{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine
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Overview
Description
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with butoxy and methylethyl groups. Additionally, it contains an amine group linked to an ethyl and hydroxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, including the formation of the phenyl sulfonyl intermediate and subsequent substitution reactions. Common reagents used in the synthesis include butyl bromide, isopropyl bromide, and sulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cresol: A methylphenol with similar aromatic properties.
4-Hydroxy-2-quinolones: Compounds with a similar sulfonyl group attached to an aromatic ring.
Uniqueness
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butoxy, methylethyl, and sulfonyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
1246823-12-0 |
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Molecular Formula |
C17H29NO4S |
Molecular Weight |
343.5g/mol |
IUPAC Name |
4-butoxy-N-(1-hydroxybutan-2-yl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-5-7-10-22-17-9-8-15(11-16(17)13(3)4)23(20,21)18-14(6-2)12-19/h8-9,11,13-14,18-19H,5-7,10,12H2,1-4H3 |
InChI Key |
ZLJZZKIXYOTLTG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(CC)CO)C(C)C |
Origin of Product |
United States |
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